molecular formula C7H9ClN2O2 B3106207 3,4-Diaminobenzoic acid hydrochloride CAS No. 1571-68-2

3,4-Diaminobenzoic acid hydrochloride

Cat. No.: B3106207
CAS No.: 1571-68-2
M. Wt: 188.61 g/mol
InChI Key: QACHEAFEHPVJER-UHFFFAOYSA-N
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Description

3,4-Diaminobenzoic acid hydrochloride (CAS 1571-68-2) is an aromatic amine with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol. This compound serves as a vital chemical intermediate in advanced organic synthesis and pharmaceutical research. Its primary research value lies in its role as a precursor in the synthesis of complex heterocyclic compounds, particularly benzimidazole derivatives. For instance, it is employed as a key starting material in the multi-step synthesis of active pharmaceutical ingredients such as Ramosetron, a therapeutically significant drug . The structural features of this hydrochloride salt—containing both aromatic amine groups and a carboxylic acid functionality—make it a versatile building block for constructing molecular architectures of pharmacological interest. Researchers also utilize related diaminobenzoic acid compounds in the development of novel polymers, such as polybenzimidazoles (PBIs) for high-temperature fuel cell membranes, highlighting the potential of this chemical family in material science applications . As with many chemical intermediates, careful handling is recommended. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diaminobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,8-9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACHEAFEHPVJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,4 Diaminobenzoic Acid and Its Hydrochloride Forms

Conventional Synthetic Routes and Optimization Strategies

Traditional methods for synthesizing 3,4-diaminobenzoic acid often involve multi-step processes that have been refined over time to improve yields and purity.

Synthesis from 4-Aminobenzoic Acid via Multistep Conversions (e.g., Acetylation, Nitration, Hydrolysis, Reduction)

A well-established and versatile method for preparing 3,4-diaminobenzoic acid begins with the readily available starting material, 4-aminobenzoic acid. This multi-step synthesis involves a sequence of protection, nitration, deprotection, and reduction reactions.

The process commences with the acetylation of the amino group of 4-aminobenzoic acid. This is a critical protection step to prevent oxidation of the amino group during the subsequent nitration stage. Typically, 4-aminobenzoic acid is treated with acetic anhydride (B1165640) in a basic solution, such as sodium hydroxide (B78521), and heated to produce 4-acetamidobenzoic acid. nih.gov

The second step is the nitration of 4-acetamidobenzoic acid. The protected compound is treated with a nitrating agent, such as concentrated nitric acid in the presence of acetic anhydride, to introduce a nitro group onto the benzene (B151609) ring, yielding 3-nitro-4-acetamidobenzoic acid. researchgate.net

Following nitration, the acetyl protecting group is removed through hydrolysis . This is typically achieved by heating the 3-nitro-4-acetamidobenzoic acid with a strong base like potassium hydroxide in an ethanol (B145695) solution. Acidification of the reaction mixture then yields 4-amino-3-nitrobenzoic acid. nih.gov

The final step is the reduction of the nitro group to an amino group. The 4-amino-3-nitrobenzoic acid is reduced using a reducing agent such as ammonium (B1175870) sulfide (B99878) in ethanol to produce the final product, 3,4-diaminobenzoic acid. researchgate.net The hydrochloride salt can then be formed by treatment with hydrochloric acid.

Table 1: Conventional Multi-step Synthesis from 4-Aminobenzoic Acid

Step Reactants Product Typical Yield
Acetylation 4-Aminobenzoic Acid, Acetic Anhydride 4-Acetamidobenzoic Acid 84% nih.gov
Nitration 4-Acetamidobenzoic Acid, Conc. Nitric Acid 3-Nitro-4-acetamidobenzoic Acid 85.3% researchgate.net
Hydrolysis 3-Nitro-4-acetamidobenzoic Acid, Potassium Hydroxide 4-Amino-3-nitrobenzoic Acid ~93% researchgate.net
Reduction 4-Amino-3-nitrobenzoic Acid, Ammonium Sulfide 3,4-Diaminobenzoic Acid ~91% researchgate.net

Preparation from 3-Amino-4-hydroxybenzoic Acid through Chemical Conversion Pathways

The synthesis of 3,4-diaminobenzoic acid can also be approached starting from precursors like 3-amino-4-hydroxybenzoic acid. The synthesis of 3-amino-4-hydroxybenzoic acid itself is well-documented, often starting from 3-nitro-4-chlorobenzoic acid. This involves a reaction with sodium hydroxide to replace the chlorine with a hydroxyl group, followed by the reduction of the nitro group using a palladium-on-carbon catalyst under hydrogen pressure to yield 3-amino-4-hydroxybenzoic acid hydrochloride. nih.gov

However, the direct conversion of the hydroxyl group in 3-amino-4-hydroxybenzoic acid to an additional amino group to form 3,4-diaminobenzoic acid is a chemically challenging transformation and is not a commonly reported or conventional synthetic route in the scientific literature.

Esterification Reactions of 3,4-Diaminobenzoic Acid with Alcohols

3,4-Diaminobenzoic acid can undergo esterification reactions with various alcohols to produce the corresponding esters, which are valuable intermediates in their own right. The direct esterification is typically carried out by reacting 3,4-diaminobenzoic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like gaseous hydrogen chloride or concentrated sulfuric acid. For instance, the methyl ester can be prepared by bubbling hydrochloric acid gas through a solution of 3,4-diaminobenzoic acid in methanol.

Synthesis of Benzamide Derivatives from 3,4-Dinitrobenzoic Acid Precursors

Benzamide derivatives of 3,4-diaminobenzoic acid can be synthesized from 3,4-dinitrobenzoic acid precursors in a two-step process. First, the carboxylic acid group of 3,4-dinitrobenzoic acid is converted into an amide. This amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be facilitated by coupling agents.

Once the 3,4-dinitrobenzamide (B149731) is formed, the two nitro groups on the aromatic ring are simultaneously reduced to amino groups. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon, or using metals like tin or iron in an acidic medium. This pathway yields the final 3,4-diaminobenzamide (B1628765) derivative.

Expedited and Green Chemistry Approaches

In an effort to develop more efficient, cost-effective, and environmentally friendly synthetic methods, researchers have adapted conventional routes using modern technologies.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, offering significant advantages over conventional heating methods. The multi-step synthesis of 3,4-diaminobenzoic acid from 4-aminobenzoic acid has been significantly optimized using microwave-assisted protocols. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Times

Synthesis Step Conventional Heating Time Microwave-Assisted Time
Nitration >1 hour 3 minutes researchgate.net
Hydrolysis >1 hour 5 minutes nih.govresearchgate.net
Reduction >1 hour 5 minutes nih.govresearchgate.net

| Total (approx.) | ~6 hours researchgate.net | ~1 hour researchgate.net |

Hydrothermal Synthesis for Quinoxaline (B1680401) Carboxylic Acids Utilizing 3,4-Diaminobenzoic Acid

Hydrothermal synthesis (HTS) has emerged as a powerful technique for the creation of 2,3-diarylquinoxaline carboxylic acids from the reaction of 3,4-diaminobenzoic acid and various 1,2-diarylketones. This method utilizes high-temperature water (HTW), typically between 150–230 °C, as the reaction medium, offering a sustainable alternative to conventional synthesis routes that often rely on volatile organic solvents, potent acids, or toxic catalysts. guidechem.comresearchgate.netgoogle.com Reactions are generally rapid, with completion times ranging from 5 to 30 minutes. guidechem.comresearchgate.net

A significant challenge in this process is the tendency of aromatic carboxylic acids to undergo decarboxylation at elevated temperatures in water, leading to the formation of decarboxylated quinoxalines as side products. guidechem.comresearchgate.net Detailed studies have focused on optimizing reaction parameters to minimize this side reaction. For instance, the reaction between 3,4-diaminobenzoic acid and 4,4′-dimethoxybenzil at 150 °C for 60 minutes in a 5% acetic acid solution yields the desired product in 86% with minimal decarboxylation. nycu.edu.tw

To completely prevent decarboxylation, structural analogues of 3,4-diaminobenzoic acid can be employed. guidechem.comgoogle.com Research has demonstrated that methyl 3,4-diaminobenzoate (B8644857) and di-Boc-protected 3,4-diaminobenzoic acid can be used as starting materials. researchgate.netnycu.edu.tw These precursors undergo in-situ ester hydrolysis or deprotection under hydrothermal conditions, followed by condensation to form the quinoxaline carboxylic acids without the generation of decarboxylated byproducts. guidechem.comresearchgate.netgoogle.com

Table 1: Hydrothermal Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid

Starting Material Temperature (°C) Time (min) Additive Yield (%) Decarboxylation
3,4-Diaminobenzoic acid 150 60 5% HOAc 86 Minimal
Methyl 3,4-diaminobenzoate 230 180 None 77 None

Green Chemistry Principles in Derivative Synthesis

The synthesis of 3,4-diaminobenzoic acid and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. Traditional chemical production of aminobenzoic acids often involves multiple steps using petroleum-based precursors under harsh conditions, contributing to environmental pollution. google.com

Hydrothermal synthesis of quinoxalines, as described previously, is a prime example of a green methodology. It uses water as a benign solvent, eliminating the need for volatile organic compounds and toxic catalysts. nycu.edu.twsmolecule.com This method is simple, fast, and produces high yields, making it an environmentally friendly alternative to classical syntheses. smolecule.com

Formation of Hydrochloride and Related Molecular Salts

The formation of salts, particularly hydrochloride salts, is a common and crucial step in the purification, stabilization, and handling of amine-containing compounds like 3,4-diaminobenzoic acid. The basic amino groups on the aromatic ring readily react with strong acids to form stable, crystalline salts.

Synthesis of 3,4-Diaminobenzoic Acid Dihydrochloride (B599025)

The synthesis of 3,4-diaminobenzoic acid dihydrochloride is achieved through the straightforward acid-base reaction between 3,4-diaminobenzoic acid and hydrochloric acid. In practice, this is often integrated into the purification process of the parent compound. Crude 3,4-diaminobenzoic acid can be dissolved in hydrochloric acid, which converts the amine groups into their protonated ammonium chloride forms (-NH₃⁺Cl⁻). guidechem.comgoogle.com This increases the compound's solubility in the aqueous medium, allowing for the removal of insoluble impurities via filtration. Subsequent cooling or adjustment of pH allows for the crystallization of the purified product. guidechem.com While both amino groups are basic, the formation of a stable, isolated dihydrochloride salt involves protonating both the 3- and 4-position amino groups.

Crystallization and Isolation of 2-Amino-5-carboxyanilinium Chloride, Bromide, and Nitrate (B79036) Monohydrate Salts

Detailed crystallographic studies have been performed on the molecular salts formed between 3,4-diaminobenzoic acid and various strong acids. nih.gov These studies reveal the formation of the 2-amino-5-carboxyanilinium cation, where protonation occurs specifically at the nitrogen atom meta to the carboxylic acid group (N1). nih.gov The syntheses and crystal structures of the chloride, bromide, and nitrate salts have been described. nih.gov

The formation of these salts involves the proton transfer from a strong acid (like HCl, HBr, or HNO₃) to the carboxylate group of the zwitterionic form of 3,4-diaminobenzoic acid, which is presumed to exist in solution. nih.gov This results in a neutral carboxylic acid group (-COOH) while the meta-amino group remains protonated, yielding the C₇H₉N₂O₂⁺ cation. nih.gov

The resulting salts exhibit distinct crystal packing motifs driven by extensive hydrogen bonding:

Chloride Salt (C₇H₉N₂O₂⁺·Cl⁻): The crystal structure features carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds. Each N—H group also forms a hydrogen bond with a chloride ion, creating undulating layers of chloride ions bridged by the organic dimers into a three-dimensional network. nih.gov

Nitrate Monohydrate Salt (C₇H₉N₂O₂⁺·NO₃⁻·H₂O): This structure displays a more complex network of intermolecular interactions, including O—H⋯O, N—H⋯O, and several other links involving the nitrate ion and the water molecule of crystallization. nih.gov

Table 2: Summary of 2-Amino-5-carboxyanilinium Salts

Salt Formula Key Structural Feature
Chloride C₇H₉N₂O₂⁺·Cl⁻ Carboxylic acid inversion dimers forming a 3D network with Cl⁻ ions. nih.gov
Bromide C₇H₉N₂O₂⁺·Br⁻ Alternating layers of Br⁻ ions and organic cations. nih.gov

Derivatization and Functionalization Strategies

Synthesis of Benzotriazole (B28993) Derivatives from 3,4-Diaminobenzoic Acid

The synthesis of benzotriazole derivatives from ortho-phenylenediamines is a well-established transformation in organic chemistry. This reaction, when applied to 3,4-diaminobenzoic acid, yields benzotriazole-5-carboxylic acid, a compound that retains the carboxylic acid group for further functionalization.

The primary method for this conversion is through diazotization of one of the amino groups, followed by an intramolecular cyclization. The reaction typically involves treating 3,4-diaminobenzoic acid with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and an acid such as acetic acid or hydrochloric acid. nih.govsemanticscholar.org

The mechanism begins with the protonation of nitrous acid, which then reacts with one of the amino groups of the 3,4-diaminobenzoic acid to form a diazonium salt. bas.bg This intermediate is unstable and readily undergoes an intramolecular cyclization, where the remaining free amino group attacks the diazonium group. enpress-publisher.com Subsequent deprotonation leads to the formation of the stable, aromatic benzotriazole ring. bas.bg This reaction is generally not reversible due to the high stability of the benzotriazole product. bas.bg

A specific procedure for the synthesis of benzotriazole-5-carboxylic acid involves making a suspension of 3,4-diaminobenzoic acid in glacial acetic acid. A solution of sodium nitrite in water is then added to this suspension. The reaction is exothermic, and after a period of stirring, the product can be collected by filtration. arabjchem.org

Table 1: Synthesis of Benzotriazole-5-carboxylic Acid
Starting MaterialReagentsSolventReaction TimeYieldReference
3,4-Diaminobenzoic acidSodium nitrite (NaNO₂)Glacial acetic acid, Water30 min88% arabjchem.org

Synthesis of Benzimidazole-Based Architectures

Benzimidazoles are a significant class of heterocyclic compounds, and 3,4-diaminobenzoic acid is a key precursor for synthesizing those that bear a carboxylic acid group at the 5-position. This allows for the incorporation of the benzimidazole (B57391) scaffold into larger molecules like polyamides designed for specific DNA sequence recognition.

The most direct method for synthesizing 2-substituted benzimidazoles is the condensation of an ortho-phenylenediamine with an aldehyde or ketone. nih.govsemanticscholar.org When 3,4-diaminobenzoic acid or its corresponding methyl ester (methyl 3,4-diaminobenzoate) is used, the reaction yields 2-substituted-3H-benzimidazole-5-carboxylic acid or its ester. bas.bg

The reaction involves the initial formation of a Schiff base between one of the amino groups of the diaminobenzoic acid and the carbonyl group of the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is a dehydration or oxidation (air oxidation) to form the aromatic benzimidazole ring.

Various reaction conditions have been developed to facilitate this condensation. One approach involves heating the reactants in nitrobenzene. bas.bg Another effective method utilizes dimethyl sulfoxide (B87167) (DMSO) as the solvent at elevated temperatures. bas.bg A different strategy employs sodium metabisulfite (B1197395) (Na₂S₂O₅) in N,N-dimethylacetamide (DMA) to promote the reaction. arabjchem.org

Table 2: Synthesis of 2-Substituted Benzimidazole-5-carboxylic Acid Esters via Condensation with Aldehydes
Starting MaterialAldehydeConditionsYieldReference
Methyl 3,4-diaminobenzoate (B8644857)Aryl/Heteroaryl aldehydesNitrobenzene, 150-155 °C, 16 h44-88% bas.bg
Methyl 3,4-diaminobenzoateAryl/Heteroaryl aldehydesDMSO, 120-125 °C, 12 hLow to good yields bas.bg
3,4-Diaminobenzoic acid or its methyl esterVarious aldehydesNa₂S₂O₅, N,N-Dimethylacetamide, 100 °C, 6.5-12 hNot specified arabjchem.org

An alternative to the direct condensation method is the oxidative coupling or condensation of 3,4-diaminobenzoic acid with aldehydes. This approach often utilizes a catalyst to facilitate the oxidative cyclization step. One documented method involves the use of a cupric ion (Cu²⁺) as the oxidant. In this process, 2-aryl-benzimidazole-5(6)-carboxylic acids were prepared through the oxidative condensation of 3,4-diaminobenzoic acid and various aromatic aldehydes in the presence of a copper salt. researcher.liferesearchgate.net This method provides an efficient route to the desired benzimidazole derivatives under oxidative conditions.

The carboxylic acid group on the benzimidazole scaffold, derived from 3,4-diaminobenzoic acid, is a key handle for further functionalization. The benzimidazole-5-carboxylic acids can be readily converted into esters and amides, which are important functionalities in medicinal chemistry and materials science.

Esterification: The synthesis of benzimidazole-5-carboxylic acid esters is often achieved by performing the initial condensation reaction with the methyl or ethyl ester of 3,4-diaminobenzoic acid. bas.bg Alternatively, the benzimidazole-5-carboxylic acid can be esterified using standard methods, such as reaction with an alcohol under acidic conditions.

Hydrolysis: The reverse reaction, the hydrolysis of benzimidazole-5-carboxylic acid esters to the corresponding carboxylic acids, is a crucial step. This is typically accomplished by heating the ester in an aqueous solution of a base, such as sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid product. bas.bg Yields for this hydrolysis step are generally good to high (64-93%). bas.bg

Amide Formation: The formation of carboxamides from benzimidazole-5-carboxylic acids can be achieved through standard peptide coupling procedures. The carboxylic acid is first activated, for example with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with an amine to form the amide bond. This strategy is employed in the synthesis of complex molecules where the benzimidazole unit is linked to other fragments, such as amino acids. nih.gov

Formation of Quinoxaline (B1680401) Scaffolds

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds that can be synthesized from 3,4-diaminobenzoic acid. The reaction involves the condensation of the ortho-diamine with a 1,2-dicarbonyl compound.

The reaction of 3,4-diaminobenzoic acid with 1,2-diarylketones, such as benzil (B1666583) and its derivatives, leads to the formation of 2,3-diarylquinoxaline-6-carboxylic acids. This transformation provides a direct route to highly substituted quinoxalines bearing a carboxylic acid group for further modification.

A particularly effective and environmentally conscious method for this synthesis is the use of high-temperature water (hydrothermal synthesis). This approach avoids the need for volatile organic solvents and strong acid catalysts. thieme-connect.com The reaction proceeds by heating a mixture of the 1,2-diarylketone and 3,4-diaminobenzoic acid in water at temperatures ranging from 150–230 °C for short reaction times (5–30 minutes). thieme-connect.com The inherent acidity of the carboxylic acid group on the 3,4-diaminobenzoic acid is often sufficient to catalyze the condensation reaction at higher temperatures (e.g., 230 °C). uni-konstanz.de

A notable side reaction in this process is the decarboxylation of the starting material or the quinoxaline product, which leads to the formation of the corresponding 2,3-diarylquinoxaline. thieme-connect.com The extent of this side reaction can be minimized by carefully controlling the reaction parameters, such as temperature and time. uni-konstanz.de

Table 3: Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acids
1,2-DiarylketoneTemperatureTimeYieldReference
Benzil150 °C30 min98% thieme-connect.com
4,4'-Difluorobenzil150 °C30 min97% thieme-connect.com
4,4'-Dichlorobenzil150 °C30 min70% thieme-connect.com
4,4'-Dibromobenzil150 °C30 min65% thieme-connect.com
4,4'-Dimethoxybenzil230 °C10 min79% (plus 21% decarboxylated product) thieme-connect.com

Schiff Base Ligand Synthesis

The presence of two adjacent amino groups allows 3,4-diaminobenzoic acid to act as an excellent building block for the synthesis of tetradentate Schiff base ligands. These ligands are formed through the condensation reaction between the diamine and carbonyl compounds, typically aldehydes or ketones.

The condensation of 3,4-diaminobenzoic acid with two equivalents of substituted salicylaldehydes is a common method for preparing tetradentate Schiff base ligands. nih.govnih.gov The reaction involves the nucleophilic attack of the amino groups on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (azomethine) bond. nih.gov This reaction is typically carried out in a suitable solvent like ethanol (B145695). researchgate.net

The general reaction scheme is as follows: 3,4-diaminobenzoic acid + 2 Ar-CHO → 3,4-bis((E)-Ar-methylideneamino)benzoic acid + 2 H₂O

Research has demonstrated the synthesis of several such ligands using various substituted salicylaldehydes:

3,4-bis((E)-2,4-dihydroxybenzylideneamino)benzoic acid (H₃L¹): Prepared from 3,4-diaminobenzoic acid and 2,4-dihydroxybenzaldehyde. nih.gov

3,4-bis((E)-2-hydroxy-3-methoxybenzylideneamino)benzoic acid (H₃L²): Prepared from 3,4-diaminobenzoic acid and o-vanillin (2-hydroxy-3-methoxybenzaldehyde). nih.gov

3,4-bis((E)-2-hydroxybenzylideneamino)benzoic acid (H₃L³): Prepared from 3,4-diaminobenzoic acid and salicylaldehyde. nih.gov

3,4-bis((E)-5-bromo-2-hydroxybenzylideneamino)benzoic acid (H₃L⁴): Prepared from 3,4-diaminobenzoic acid and 5-bromosalicylaldehyde. nih.gov

Similarly, condensation with phthalaldehydes (e.g., o-phthalaldehyde) would involve the reaction of both aldehyde groups with primary amines. While specific examples using 3,4-diaminobenzoic acid are not detailed in the provided sources, o-phthalaldehyde (B127526) is well-known to react rapidly and chemoselectively with primary amines under physiological conditions to form stable linkages. core.ac.uk This principle allows for the synthesis of more complex macrocyclic structures or polymers when a diamine is used.

These Schiff base ligands, featuring N₂O₂ donor sets and a pendant carboxylic acid group, are highly valuable in coordination chemistry for the synthesis of metal complexes. nih.govresearchgate.net

Amino Acid Conjugation and Peptide Synthesis Applications

3,4-Diaminobenzoic acid (Dbz) serves as a crucial "safety-catch" linker in solid-phase peptide synthesis (SPPS), particularly for the preparation of C-terminally modified peptides like peptide thioesters. wikipedia.org The functionalization of Dbz with amino acids is a key step in preparing the resin for this purpose.

A highly efficient, one-step method has been developed for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. core.ac.uk This method involves the direct coupling of a free N-Fmoc protected amino acid to the 3-amino group of 3,4-diaminobenzoic acid. The selectivity for the 3-amino group is attributed to its higher reactivity compared to the 4-amino group. core.ac.uk

The optimized reaction conditions involve using 1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) as the coupling agent. wikipedia.org Typically, reacting the Fmoc-amino acid with 1.2 equivalents of HATU and 1.3 equivalents of 3,4-diaminobenzoic acid for 60 minutes provides the best results. wikipedia.org A significant advantage of this protocol is that for most amino acids, the desired product precipitates from the reaction mixture in high purity and can be isolated by simple filtration, avoiding the need for chromatographic purification. wikipedia.org

This one-step synthesis has been successfully applied to a wide range of Fmoc-amino acids, yielding the corresponding 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid conjugates in moderate to excellent yields. core.ac.uk

Table 1: Yields for the One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-Diaminobenzoic Acids

Fmoc-Amino Acid Product Yield (%)
Fmoc-Phe-OH 91%
Fmoc-Ala-OH 87%
Fmoc-Gly-OH 90%
Fmoc-Val-OH 83%
Fmoc-Leu-OH 85%
Fmoc-Met-OH 94%
Fmoc-Asp(OtBu)-OH 86%
Fmoc-Lys(Boc)-OH 86%
Fmoc-Ser(tBu)-OH 78%
Fmoc-Glu(OtBu)-OH 82%
Fmoc-(2-naphthyl)alanine 50%
N-Fmoc-6-aminohexanoic acid 65%
Fmoc-His(Trt)-OH 40%

Data sourced from ACS Omega. wikipedia.org

The 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid building blocks synthesized in the one-step process are directly used to prepare preloaded resins for SPPS. core.ac.ukwikipedia.org The diaminobenzoate (Dbz) resin acts as an efficient safety-catch resin, which is stable during the peptide chain assembly but can be activated later for cleavage and C-terminal functionalization. wikipedia.org

The preparation involves coupling the carboxylic acid of the 3-(Fmoc-amino acid)-Dbz-OH conjugate to an appropriate solid support, such as Rink amide resin. core.ac.uk Once the first amino acid is loaded onto the Dbz linker, which is itself attached to the resin, the Fmoc protecting group is removed, and the peptide chain is elongated using standard SPPS protocols.

This approach streamlines the preparation of Dbz resins, which was previously a more cumbersome, multi-step process. core.ac.uk The ability to use crude 3-(Fmoc-proline)-Dbz-OH without purification to synthesize a pentapeptide in a moderate yield highlights the robustness of this method. The use of Dbz resin is a versatile strategy for accessing various C-terminally modified peptides, including important synthetic intermediates like peptide thioesters. wikipedia.org

Coordination Chemistry and Metallosupramolecular Systems

Ligand Properties of 3,4-Diaminobenzoic Acid (DABA)

3,4-Diaminobenzoic acid's utility in coordination chemistry is defined by the arrangement of its functional groups, which allows it to act as a flexible building block for complex supramolecular structures.

Role as a Dinitrogen Donor Ligand

The two adjacent amino groups (-NH₂) on the aromatic ring are primary sites for coordination with metal ions. In this capacity, DABA functions as a dinitrogen donor ligand. Spectroscopic evidence confirms that DABA coordinates through the nitrogen atoms of its amino groups. For instance, in the formation of oxomolybdenum(IV) complexes, Fourier-transform infrared (FTIR) spectroscopy data confirm that the 3,4-diaminobenzoic acid (referred to as DIAB in some studies) ligand is coordinated to the metal center via the amine nitrogen atoms. ajol.inforesearchgate.net This bidentate chelation, forming a stable five-membered ring with the metal ion, is a common coordination mode for ligands with ortho-diamino functionalities.

Multidentate Coordination with Transition Metals

Beyond simple chelation, DABA serves as a precursor for more complex, multidentate ligands, most notably through the formation of Schiff bases. New tetradentate Schiff base ligands can be prepared through the condensation of 3,4-diaminobenzoic acid with 2-hydroxybenzaldehyde derivatives. nih.gov These resulting ligands possess multiple donor sites (typically N₂O₂) and can form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.net The formation of these multidentate Schiff base complexes highlights DABA's role as a scaffold, enabling the synthesis of intricate coordination compounds. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The versatile ligand properties of DABA have been exploited to synthesize a range of metal complexes, each with distinct structural and spectroscopic characteristics.

Palladium(II) Complexes (e.g., [Pd(DABA)Cl₂])

Oxomolybdenum(IV) Complexes

Mixed-ligand oxomolybdenum(IV) complexes incorporating 3,4-diaminobenzoic acid have been successfully synthesized and characterized. ajol.inforesearchgate.net The synthesis typically involves the reduction of a dioxomolybdenum(VI) precursor, such as [MoO₂(acac)₂], in the presence of the desired ligands, including DABA. ajol.info

These Mo(IV) complexes, which have a d² electron configuration, are found to be paramagnetic. ajol.inforesearchgate.net A comprehensive suite of analytical techniques has been used for their characterization, providing insight into their structure and bonding. ajol.inforesearchgate.net Based on spectroscopic and magnetic data, an octahedral geometry is consistently proposed for these complexes. ajol.inforesearchgate.net

Table 1: Spectroscopic and Physical Data for a Representative Oxomolybdenum(IV) Complex Containing DABA ajol.info
Analysis/TechniqueObservationInterpretation
Elemental Analysis (C.H.N.S.)Experimental findings are consistent with the proposed chemical formula.Confirms the stoichiometry of the complex.
FTIR SpectroscopyAppearance of new bands corresponding to ν(M=O) and ν(M-N).Confirms the presence of the oxo group and the coordination of DABA through its nitrogen atoms.
UV-Vis SpectroscopyElectronic transitions are consistent with an octahedral geometry.Provides information about the electronic structure and geometry of the complex.
Mass SpectroscopyMolecular ion peak corresponds to the calculated molecular weight.Confirms the molecular formula of the synthesized complex.
Magnetic SusceptibilityThe complex is paramagnetic.Consistent with the d² electronic configuration of Mo(IV).

Oxovanadium(IV) Complexes with Schiff Bases Derived from DABA

The creation of oxovanadium(IV) complexes with Schiff bases derived from DABA is a multi-step process. First, a suitable tetradentate Schiff base ligand is synthesized, followed by complexation with a vanadium salt.

Step 1: Synthesis of the Schiff Base Ligand: New tetradentate Schiff base ligands (H₃L) are prepared by the condensation reaction of 3,4-diaminobenzoic acid with substituted 2-hydroxybenzaldehydes. nih.gov This reaction typically involves refluxing the reactants in a suitable solvent like methanol (B129727) to form the imine (-C=N-) linkages. nih.gov

Step 2: Synthesis of the Oxovanadium(IV) Complex: The resulting Schiff base ligand is then reacted with an oxovanadium(IV) salt, commonly vanadyl sulfate (B86663) (VOSO₄·xH₂O), in an alcoholic solvent. asianpubs.orgnepjol.info The mixture is often refluxed to facilitate the formation of the complex. asianpubs.org The final product can then be isolated by filtration and purified. nepjol.info

Ruthenium(II) Complexes

The coordination chemistry of 3,4-Diaminobenzoic acid (DABA) with Ruthenium(II) has been a subject of interest, leading to the synthesis of novel water-soluble complexes. researchgate.net The reaction of Ruthenium(III) chloride with 3,4-diaminobenzoic acid in an aqueous solution at a pH of 4.0-4.5, particularly when heated, results in the formation of solutions with colors ranging from amber to purple-red. nih.gov Spectrophotometric analysis indicates the formation of complexes with 1:2 and 1:3 ruthenium-to-reagent stoichiometry, while elemental analysis of the isolated solid products confirms a 1:2 reaction ratio. nih.gov

The synthesis of these complexes typically involves the reaction of a ruthenium precursor, such as cis-[Ru(DMSO)4Cl2], with 3,4-diaminobenzoic acid and a secondary ligand (L) in an appropriate solvent. The general reaction can be represented as: cis-[Ru(DMSO)4Cl2] + DABA + L → [Ru(DABA)(L)Cl2]

Detailed research findings on a series of synthesized Ruthenium(II) complexes with 3,4-diaminobenzoic acid are presented below.

ComplexMolecular FormulaColorYield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
1 [Ru(DABA)(bpy)Cl₂]·3H₂OBrown7115
2 [Ru(DABA)(phen)Cl₂]·H₂OBrown7513
3 [Ru(DABA)(dppz)Cl₂]Brown6812
4 [Ru(DABA)₂(acac)]Cl·2H₂OGreenish brown6570

Data sourced from Soliman et al. researchgate.net

These complexes are noted for being stable, neutral, non-hygroscopic, and soluble in water. researchgate.net

Structural Elucidation and Proposed Geometries of Metal Complexes

The structural elucidation of metal complexes involving 3,4-diaminobenzoic acid is accomplished through a combination of spectroscopic techniques and theoretical calculations. Techniques such as elemental analysis, mass spectrometry, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements are commonly employed. researchgate.net

Infrared spectroscopy provides insights into the coordination mode of the ligand. For instance, shifts in the vibrational frequencies of the amino (-NH₂) and carboxyl (-COOH) groups upon complexation can indicate their involvement in bonding with the metal center. In many cases, the 3,4-diaminobenzoic acid ligand coordinates to the metal ion through the nitrogen atoms of its two amino groups. researchgate.net

Based on the collective data from these analytical methods, geometries for the metal complexes are proposed. For the aforementioned Ruthenium(II) complexes, a distorted low-spin octahedral geometry is suggested. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have been used to optimize the structures of these complexes, indicating bond angles around the central ruthenium atom ranging from 78.37° to 99.08°, which supports the distorted octahedral geometry. researchgate.net

For other metal ions, different geometries can be adopted. For example, complexes of Co(II), Ni(II), and Mn(II) with Schiff base ligands derived from 3,4-diaminobenzoic acid have been proposed to have octahedral structures, while a tetrahedral geometry has been suggested for a similar copper(II) complex. researchgate.net

Metal IonLigand SystemProposed GeometryReference
Ruthenium(II)DABA and various secondary ligandsDistorted Octahedral researchgate.net
Vanadium(IV/V)DABA and acetylacetoneSquare pyramidal / Octahedral researchgate.net
Cobalt(II)Schiff base of DABAOctahedral researchgate.net
Nickel(II)Schiff base of DABAOctahedral researchgate.net
Copper(II)Schiff base of DABATetrahedral researchgate.net
Manganese(II)Schiff base of DABAOctahedral researchgate.net

Mechanisms of Metal-Ligand Coordination and Hydrolysis

The coordination of 3,4-diaminobenzoic acid to a metal center is a type of ligand substitution reaction. In octahedral complexes, which are common for Ru(II), these reactions can proceed through several mechanisms, primarily dissociative (SN1), associative (SN2), or interchange pathways. dalalinstitute.comlibretexts.org In a dissociative mechanism, a ligand from the metal's coordination sphere first detaches, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. dalalinstitute.com Conversely, in an associative mechanism, the incoming ligand first attaches to the metal complex, forming a higher coordination number intermediate, from which a ligand then departs. dalalinstitute.com The specific pathway is influenced by factors such as the nature of the metal ion, the existing ligands, and the incoming ligand. libretexts.org

For 3,4-diaminobenzoic acid, coordination typically occurs via the lone pairs of electrons on the nitrogen atoms of the two adjacent amino groups, forming a stable chelate ring with the metal ion. researchgate.net

Hydrolysis is a common reaction for metal complexes in aqueous solutions, where a coordinated ligand is replaced by a water molecule (acid hydrolysis) or a hydroxide (B78521) ion (base hydrolysis). kccollege.ac.indalalinstitute.com

Acid Hydrolysis: [M-L]ⁿ⁺ + H₂O → [M-H₂O]ⁿ⁺ + L

The rate of acid hydrolysis is influenced by factors such as the charge on the complex and the strength of the metal-leaving group bond. slideshare.net A higher positive charge on the complex generally slows down the rate of a dissociative hydrolysis reaction. dalalinstitute.com

Base Hydrolysis: [M-L]ⁿ⁺ + OH⁻ → [M-OH]⁽ⁿ⁻¹⁾⁺ + L

Base hydrolysis of amine complexes, such as those that could be formed with 3,4-diaminobenzoic acid, can be significantly faster than acid hydrolysis. kccollege.ac.in A common mechanism for this is the SN1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. This pathway involves the deprotonation of a coordinated amine ligand by a hydroxide ion to form an amido-complex (the conjugate base). This conjugate base is more labile and rapidly dissociates the leaving group, followed by the rapid coordination of a water molecule, which then reprotonates to form the final hydroxo complex. kccollege.ac.indalalinstitute.com The presence of acidic protons on the coordinated amino groups of 3,4-diaminobenzoic acid makes this mechanism plausible for its complexes. dalalinstitute.com

Polymer Science and Advanced Materials Engineering

Polycondensation of 3,4-Diaminobenzoic Acid as a Monomer

Polycondensation is a primary method through which 3,4-diaminobenzoic acid is utilized to create high-performance polymers. This process involves the step-growth polymerization of the DABA monomer, leading to the formation of strong, thermally resistant polymer chains.

3,4-Diaminobenzoic acid is a key precursor for the synthesis of poly(2,5-benzimidazole) (ABPBI), a type of polybenzimidazole known for its remarkable thermal and chemical stability. acs.orgdtu.dk The synthesis is achieved through the self-polycondensation of the DABA monomer, typically in a highly acidic medium like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide/methanesulfonic acid). acs.org The reaction proceeds at elevated temperatures, where the amino and carboxylic acid groups of the DABA molecules react to form the stable benzimidazole (B57391) ring structure that constitutes the polymer backbone. dtu.dk

The resulting ABPBI polymer possesses a rigid, aromatic structure, which imparts exceptional heat resistance, with degradation temperatures often exceeding 600°C. acs.org However, this rigidity also makes ABPBI insoluble in common organic solvents, posing processing challenges. dtu.dkacs.org The choice of solvent system is critical; for instance, Eaton's reagent is less viscous than PPA, which can simplify the reaction work-up, though it may also promote side reactions leading to branching. mdpi.com

Synthesis Conditions for Poly(2,5-benzimidazole) (ABPBI)
ParameterDescriptionTypical Values/ConditionsSource
Monomer3,4-Diaminobenzoic acid (DABA) or its hydrochloride saltAB-type self-polycondensation acs.orgdtic.mil
Solvent/CatalystPolyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅/CH₃SO₃H)Provides acidic medium for condensation and cyclization acs.orgdtu.dk
TemperatureReaction temperature is gradually increased150°C to over 200°C acs.orgdtu.dk
Reaction TimeDuration required for high molecular weight polymer formationSeveral hours to over 24 hours acs.orgdtu.dk
Product IsolationPrecipitation of the polymer from the reaction mixturePouring into water, followed by washing and drying acs.orgnih.gov

To enhance the mechanical and electrical properties of ABPBI, carbon nanotubes (CNTs) can be incorporated to form composite materials. The in-situ polymerization technique is a highly effective method for achieving uniform dispersion of CNTs within the polymer matrix. dtic.mil In this process, the polycondensation of 3,4-diaminobenzoic acid is carried out in the presence of either single-walled carbon nanotubes (SWCNT) or multi-walled carbon nanotubes (MWCNT). dtic.mil

The acidic reaction medium, such as PPA, aids in the dispersion and purification of the CNTs. dtic.milresearchgate.net As the ABPBI polymer chains form and grow around the nanotubes, it prevents their re-agglomeration, leading to a composite with a homogeneous structure. dtic.mil The resulting composite films exhibit significantly improved properties compared to the pure polymer. For instance, the tensile toughness of ABPBI-CNT composites can approach that of spider silk. dtic.mil Furthermore, the electrical conductivity sees a dramatic increase; enhancements of over 50,000 times have been reported with the inclusion of MWCNTs. dtic.mil

Property Enhancements in ABPBI/CNT Composite Films
PropertyNeat ABPBI FilmABPBI/SWCNT CompositeABPBI/MWCNT CompositeSource
Tensile Toughness-~200 MPa~200 MPa dtic.mil
Electrical Conductivity (S/cm)4.81 x 10⁻⁶9.10 x 10⁻⁵2.53 x 10⁻¹ dtic.mil
Proton Conductivity (S/cm)Non-conducting0.0180.017 dtic.mil

Design and Synthesis of Hyperbranched Polymers

Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like structure and a large number of terminal functional groups. rsc.org They are typically synthesized in a one-pot reaction from ABₓ-type monomers, where 'A' and 'B' are functional groups that can react with each other. nih.gov While the 3,5-isomer of diaminobenzoic acid is a classic AB₂ monomer for synthesizing hyperbranched polyamides, derivatives of 3,4-DABA can also be conceptualized for creating unique polymer architectures. vot.pl

The synthesis of complex polymer structures containing multiple heterocyclic rings, such as quinoxaline (B1680401) and benzoxazole (B165842), can be achieved using tailored monomers. While direct synthesis from 3,4-DABA is not widely documented, its derivative monomers can be designed for this purpose. Quinoxaline polymers are known for their chemical stability and are often synthesized through the condensation reaction of an aromatic diamine with a dicarbonyl compound. researchgate.netnih.gov Benzoxazole polymers are noted for their high thermal resistance. By creating a derivative of DABA that incorporates precursors for both quinoxaline and benzoxazole formation within an ABₓ structure, it is possible to construct hyperbranched polymers with a combination of these properties. Such materials are of interest for applications in electronics and high-performance films.

A key feature of hyperbranched polymers is the high density of functional groups at the chain ends. rsc.org These groups can be chemically modified to tailor the polymer's properties, such as solubility, reactivity, and compatibility with other materials. researchgate.net For hyperbranched polymers derived from an aminobenzoic acid monomer, the terminal groups would typically be amino or carboxylic acid functionalities.

Common modification strategies include:

Esterification or Amidation: Carboxylic acid end-groups can be reacted with alcohols or amines to alter polarity and solubility.

Acylation: Amino end-groups can be acylated to introduce different functional moieties.

Grafting: Linear polymer chains can be grown from the terminal groups of the hyperbranched core, creating complex architectures like star or core-shell polymers. researchgate.net

These modifications allow for precise control over the final material properties, making hyperbranched polymers highly versatile for applications ranging from coatings and additives to drug delivery systems. pageplace.demdpi.com

Development of Bio-Based Terpolymers

There is a growing demand for high-performance plastics derived from renewable resources to reduce reliance on fossil fuels. researchgate.net Bio-based monomers, often produced through microbial fermentation, can be used to synthesize advanced polymers. nih.govd-nb.info 3,4-Diaminobenzoic acid itself has been identified as a potential bio-based monomer, opening the door for creating sustainable versions of high-performance polymers like PBI. acs.orgacs.org

A terpolymer is a polymer consisting of three distinct monomer units. By combining a bio-based monomer like DABA with two other monomers (which could also be bio-based, such as succinic acid or derivatives of 4-aminocinnamic acid), novel bio-based terpolymers can be developed. researchgate.netd-nb.inforesearchgate.net The incorporation of a third monomer allows for fine-tuning of the polymer's properties, such as flexibility, processability, and thermal characteristics, which may be limited in a homopolymer like ABPBI. This approach could lead to the creation of more sustainable and versatile materials for a wide range of applications, from automotive components to electronics. researchgate.net

Stepwise Polycondensation with Other Aminobenzoic Acid Derivatives (e.g., 3-Amino-4-hydroxylbenzoic acid, 4-Aminobenzoic acid)

The properties of polymers derived from 3,4-diaminobenzoic acid can be systematically modified through stepwise polycondensation with other aminobenzoic acid derivatives. This approach allows for the creation of copolymers with tailored characteristics by incorporating different structural units into the polymer chain.

For instance, DABA can be copolymerized with 4-aminobenzoic acid (PABA) and 3-aminobenzoic acid (MABA) in a polyphosphoric acid (PPA) medium. mdpi.comresearchgate.net The precursor monomers are often prepared in their hydrochloride form to prevent the oxidation of the amino groups as the reaction temperature increases. researchgate.net The distinct reactivity of the amino groups in DABA compared to the single amino groups in PABA and MABA can influence the cyclization process of the imidazole (B134444) ring, potentially leading to a reduction in the final polymer's molecular weight. mdpi.comresearchgate.net

Copolymerization of DABA with a small amount of aminobenzoic acid (ABA) has been shown to dramatically increase the degradation temperatures of the resulting films to over 740°C. researchgate.net This significant enhancement in thermal stability is attributed to the strengthening of interchain hydrogen bonds between the aromatic imidazole rings, a direct result of incorporating the ABA units. researchgate.net

Incorporation of Aramids into Polybenzimidazoles for Enhanced Properties

Polybenzimidazoles (PBIs), known for their exceptional thermal stability, often exhibit limitations in their mechanical properties, specifically tensile strength, due to their rigid molecular structure. nih.govnih.gov To address this, researchers have focused on incorporating aramid components into the PBI backbone to enhance flexibility and toughness. nih.govnih.gov

Interestingly, the appropriate incorporation of these aromatic polyamide components not only enhances mechanical performance but can also improve thermal stability. Studies have shown that adding 20 mol% of MA or 15 mol% of PA can increase thermal degradation temperatures by more than 30°C. nih.govnih.gov However, an excessive amount of aramid content can have a detrimental effect, leading to a decrease in the copolymer's thermal stability. nih.gov This is because the aliphatic character of the aramids can compromise the integrity of the molecular chain at very high temperatures. nih.gov

Structure-Property Relationships in DABA-Derived Polymers

The macroscopic properties of polymers synthesized using 3,4-diaminobenzoic acid are intrinsically linked to their molecular structure. Key factors such as monomer reactivity, the nature of the aromatic and heterocyclic rings, and intermolecular forces like hydrogen bonding play a crucial role in determining the polymer's molecular weight, solubility, rigidity, and thermal stability.

Influence of Monomer Reactivity on Polymer Molecular Weight and Solubility

The reactivity of the monomers used in polymerization is a critical factor that governs the molecular weight and, consequently, the solubility of the resulting polymer. The 3,4-diaminobenzoic acid monomer possesses highly reactive amino groups. mdpi.comresearchgate.net During polymerization, the cooperation of these amino groups leads to the formation of copolymers with substantial molecular weight. mdpi.comresearchgate.net This high molecular weight, combined with the rigid polymer backbone, results in strong intermolecular forces, causing a notable lack of solubility in most conventional organic solvents; these polymers are typically only soluble in strong acids like polyphosphoric acid or methanesulfonic acid. mdpi.comresearchgate.netresearchgate.net

Effect of Aromatic and Heterocyclic Rings on Polymer Rigidity and Solubility

The structure of polybenzimidazoles derived from DABA is characterized by a backbone containing both aromatic benzene (B151609) rings and heterocyclic imidazole rings. mdpi.comnih.gov This high degree of aromaticity and the inherent rigidity of these ring structures are primary contributors to the polymer's key characteristics. nih.govnih.gov

The aromatic and heterocyclic rings create a stiff, planar molecular architecture that severely restricts segmental rotation. nih.gov This pronounced rigidity leads to several important properties:

High Thermal Stability: The stable ring structures require a large amount of energy to undergo thermal degradation. nih.gov

Poor Solubility: The rigid chains can pack efficiently, leading to strong intermolecular attractions that are difficult for solvents to overcome. mdpi.com This explains why DABA-derived polymers are generally insoluble in common solvents. mdpi.comresearchgate.net

Mechanical Properties: While rigidity contributes to thermal stability, it can also lead to brittleness. The incorporation of more flexible aramid units, which have a non-aromatic component, can impart greater flexibility to the copolymer backbone, thereby enhancing elongation and toughness. researchgate.netnih.gov

Correlation between Hydrogen Bonding and Thermal Stability in Terpolymers

Hydrogen bonding plays a significant role in the thermal stability of copolymers and terpolymers derived from 3,4-diaminobenzoic acid. In copolymers of DABA and aminobenzoic acid (ABA), the incorporation of ABA units has been shown to strengthen the interchain hydrogen bonds between the aromatic imidazole rings. researchgate.net This enhanced intermolecular interaction increases the energy required to break the polymer chains apart, resulting in a dramatic increase in the thermal degradation temperature of the material. researchgate.net

Theoretical and Spectroscopic Characterization Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and interpret the properties of 3,4-Diaminobenzoic acid. Various theoretical models are utilized to explore its electronic transitions, intermolecular interactions, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of aminobenzoic acid, DFT calculations, often using the B3LYP method with various basis sets, are employed to determine structure, thermodynamic properties, and vibrational characteristics. researchgate.net These calculations can predict the total dipole moments of different conformers, revealing their relative polarities. researchgate.net

Natural Bond Orbital (NBO) analysis, performed through DFT, provides information about intramolecular charge transfer and the stabilization of the molecular system. This analysis is crucial for understanding the interactions between electron donors and acceptors within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is utilized to analyze the electronic transitions observed in UV-Vis spectra. rsc.org By correlating theoretical calculations with experimental data, the nature of these transitions, such as π → π* or n → π*, can be determined. rsc.org For aminobenzoic acid derivatives, TD-DFT helps in assigning the long-wavelength absorption bands to intramolecular charge transfer processes. rsc.org This method provides a detailed understanding of the molecular orbitals involved in the electronic excitations. rsc.org

Molecular modeling techniques are essential for studying the non-covalent interactions that govern the formation of supramolecular assemblies. mdpi.com In the solid state, molecules like 3,4-Diaminobenzoic acid can form complex structures stabilized by hydrogen bonding, π–π stacking, and other van der Waals forces. mdpi.commdpi.com Computational modeling, often using DFT with dispersion corrections (like B3LYP-D3), helps in understanding the geometry and stability of these interactions. mdpi.com The study of intermolecular interactions is critical for crystal engineering and understanding the solid-state properties of the compound. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key experimental technique for the structural confirmation and analysis of functional groups in 3,4-Diaminobenzoic acid.

The FT-IR spectrum of 3,4-Diaminobenzoic acid provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to its various functional groups. nih.gov The presence of amino (-NH2), carboxylic acid (-COOH), and benzene (B151609) ring structures gives rise to distinct vibrational modes.

Experimental FT-IR spectra are often compared with theoretical spectra generated from DFT calculations to achieve a complete assignment of the vibrational modes. nih.gov This combined approach allows for a detailed analysis of the molecule's vibrational behavior and confirms its structural integrity. nih.gov The FT-IR spectra can also provide evidence of intermolecular interactions, such as hydrogen bonding, through shifts in the characteristic vibrational frequencies. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for Aminobenzoic Acid Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amine)Stretching3500-3300
C=O (Carboxylic Acid)Stretching1760-1690
C=C (Aromatic Ring)Stretching1600-1450
C-N (Amine)Stretching1340-1250
C-O (Carboxylic Acid)Stretching1320-1210

Note: The exact wavenumbers can vary depending on the specific molecular environment and intermolecular interactions.

Fourier Transform Raman Spectroscopy and Spectrogram Construction

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, typically from a laser, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule's bonds. For 3,4-Diaminobenzoic acid, the FT-Raman spectrum has been recorded in the solid phase. nih.gov

The construction of a theoretical spectrogram is a key step in interpreting the experimental data. This process involves using quantum chemical calculations, such as those based on Density Functional Theory (DFT), to model the molecule's geometry and predict its vibrational frequencies. nih.gov These calculated frequencies are then compared with the experimental spectrum, allowing for a detailed and accurate assignment of the observed Raman bands. nih.gov Theoretical spectrograms for 3,4-Diaminobenzoic acid have been successfully constructed and used to aid in the analysis of its vibrational modes. nih.gov

Assignment of Vibrational Wavenumbers to Normal Modes

The assignment of vibrational wavenumbers involves correlating each peak in the Raman spectrum to a specific molecular motion, or normal mode. This is achieved by comparing the experimental spectrum with theoretically calculated values. nih.gov For 3,4-Diaminobenzoic acid, a detailed analysis has been performed where the observed vibrational wavenumbers were assigned to different normal modes of the molecule. nih.gov Most of these assignments fall within the expected frequency ranges for the specific functional groups present in the molecule. nih.gov

Key vibrational modes for 3,4-Diaminobenzoic acid hydrochloride include the stretching and bending of the N-H bonds in the amino groups, the C=O and O-H vibrations of the carboxylic acid group, and various stretching and bending modes of the aromatic ring.

Interactive Table: Assignment of Key Vibrational Modes for 3,4-Diaminobenzoic Acid Note: The following table represents typical wavenumber assignments for the functional groups found in 3,4-Diaminobenzoic acid. Detailed assignments for the compound have been performed through quantum chemical calculations. nih.gov

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
Symmetric N-H StretchAmino (-NH₂)3300 - 3500
Asymmetric N-H StretchAmino (-NH₂)3400 - 3500
O-H StretchCarboxylic Acid (-COOH)2500 - 3300 (broad)
C-H StretchAromatic Ring3000 - 3100
C=O StretchCarboxylic Acid (-COOH)1680 - 1710
C=C StretchAromatic Ring1400 - 1600
C-N StretchAromatic Amine1250 - 1360

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Elucidation of Compounds and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within a molecule.

In the ¹H NMR spectrum of 3,4-Diaminobenzoic acid dihydrochloride (B599025) (3,4-DABA·2HCl), the aromatic proton signals typically appear in the region between 6.4 and 7.2 ppm. researchgate.net The formation of the hydrochloride salt significantly affects the chemical shift of the carboxylic acid proton, which appears as a distinct peak between 11.6 and 11.8 ppm. researchgate.net For derivatives of 3,4-Diaminobenzoic acid analyzed in Dimethyl sulfoxide-d₆ (DMSO-d₆), the protons of the amino groups (-NH₂) can be observed around 5.6 ppm, while the aromatic protons show distinct signals, for example, at 6.70 ppm and 7.52 ppm. nih.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. For derivatives of 3,4-Diaminobenzoic acid, characteristic peaks are observed for the carboxylic acid carbon (around 167.3 ppm), the carbons bonded to the amino groups (around 147.1 ppm), and the other aromatic carbons, which appear in the 114-122 ppm range. nih.gov This data is crucial for confirming the connectivity and substitution pattern of the benzene ring.

Interactive Table: ¹H NMR Chemical Shifts for 3,4-Diaminobenzoic Acid Derivatives Solvent: DMSO-d₆ nih.gov

Proton TypeChemical Shift (ppm)Multiplicity
Carboxylic Acid (-OH)~12.17Singlet
Aromatic (CH)~7.52Doublet of doublets
Aromatic (CH)~6.70Doublet
Amino (-NH₂)~5.68Singlet

Interactive Table: ¹³C NMR Chemical Shifts for 3,4-Diaminobenzoic Acid Derivatives Solvent: DMSO-d₆ nih.gov

Carbon TypeChemical Shift (ppm)
Carboxylic Acid (C=O)167.3
Aromatic (C-NH₂)147.1
Aromatic (CH)121.4
Aromatic (CH)117.3
Aromatic (CH)114.1

Electronic Absorption Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Optical Band Gaps

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. uzh.ch Molecules containing conjugated π systems, known as chromophores, absorb light to promote electrons from a lower energy molecular orbital to a higher energy one. libretexts.org Common transitions include π → π* and n → π*. uzh.ch

The 3,4-Diaminobenzoic acid structure, with its aromatic ring, amino groups, and carboxylic acid group, contains a conjugated system that absorbs UV radiation. Studies on esters of 3,4-Diaminobenzoic acid show a characteristic absorption maximum (λmax) at 277.5 nm. google.com This absorption is attributed to π → π* electronic transitions within the benzene ring and associated functional groups. Another strong absorption is often observed at shorter wavelengths, around 237.5 nm for the ester derivatives. google.com

The optical band gap (E_g), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be estimated from the onset of the absorption band in the UV-Vis spectrum. This parameter is crucial for understanding the electronic and optical properties of materials, though specific optical band gap values for this compound are not detailed in the surveyed literature.

X-ray Crystallography

Determination of Crystal Structures and Unit Cell Parameters

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using single-crystal X-ray diffraction. This technique provides fundamental information about the compound's structure, including the dimensions of the unit cell—the basic repeating block of the crystal lattice. While specific crystallographic data for this compound is not detailed in the available research, the methodology can be understood from studies on related aromatic amino acids.

For instance, the analysis of a related compound, 3,5-diaminobenzoic acid, revealed its crystal system and unit cell parameters. researchgate.net Such a study typically involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the unit cell parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the size and shape of the unit cell. The compound 3,5-diaminobenzoic acid was found to crystallize in the monoclinic P21/c space group. researchgate.net

A similar experimental approach would be employed for this compound to determine its unique crystal structure and unit cell dimensions. This data is the foundation for understanding the compound's solid-state properties.

Table 1: Example Crystal Data for a Related Compound (3,5-diaminobenzoic acid)
ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
a (Å)9.150(2) researchgate.net
b (Å)4.886(2) researchgate.net
c (Å)15.763(3) researchgate.net
β (°)98.56(3) researchgate.net

Analysis of Crystal Packing Motifs and Hydrogen Bonding Networks

Crystal packing analysis examines how individual molecules are arranged within the crystal lattice. This arrangement is primarily governed by intermolecular forces, with hydrogen bonding playing a crucial role, particularly in molecules containing amine and carboxylic acid groups. nih.gov In the solid state, these interactions dictate the material's stability and physical properties.

For aromatic acids and amines, hydrogen bonds between the carboxylic acid's hydroxyl group (donor) and a neighboring molecule's oxygen or nitrogen atom (acceptor), as well as between the amino group's hydrogen (donor) and an electronegative atom, are common. researchgate.net In the case of this compound, the presence of the carboxylic acid group, two amino groups, and the chloride counter-ion creates a high potential for extensive and complex hydrogen bonding networks. These networks can involve both intra- and intermolecular hydrogen bonds, leading to the formation of specific, repeating patterns or motifs, such as chains, sheets, or three-dimensional frameworks. nih.gov For example, carboxylic acids frequently form centrosymmetric dimers through O–H⋯O hydrogen bonds. researchgate.net The analysis of these networks is critical for understanding the supramolecular structure of the compound.

Hirshfeld Surface and Fingerprint Plot Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. doi.orgnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.

The analysis generates several key outputs:

d_norm surface : This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. nih.gov Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, where the distance between interacting atoms is shorter than the sum of their van der Waals radii. doi.orgnih.gov

For this compound, a Hirshfeld analysis would elucidate the specific nature and prevalence of its intermolecular interactions, quantifying the importance of hydrogen bonds involving the amino and carboxyl groups, as well as contacts involving the aromatic ring and the chloride ion.

Table 2: Example Contributions of Intermolecular Contacts from Hirshfeld Analysis of a Related Compound (4-{[(anthracen-9-yl)methyl]amino}benzoic acid)
Interaction TypeContribution (%)Reference
H···H42.7 nih.gov
C···H/H···C40.0 nih.gov
O···H/H···O12.3 nih.gov
C···C2.1 nih.gov

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox (reduction-oxidation) properties of a chemical species. nih.gov The method involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the potentials at which the analyte is oxidized or reduced.

For this compound, CV can be used to determine its oxidation and reduction potentials. The presence of the electron-donating amino groups and the aromatic ring makes the compound susceptible to oxidation. The voltammogram would show characteristic anodic (oxidation) and cathodic (reduction) peaks, the potentials of which are indicative of the compound's redox activity. nih.gov The compound is known to act as a redox label, which implies it has well-defined electrochemical behavior suitable for detection purposes. chemicalbook.comchemicalbook.com Parameters obtained from a CV experiment, such as the anodic peak potential (Epa) and cathodic peak potential (Epc), are crucial for understanding its electron transfer capabilities. nih.gov

Table 3: Key Parameters Obtainable from Cyclic Voltammetry
ParameterDescription
Anodic Peak Potential (Epa)The potential at which the maximum oxidation current is observed.
Cathodic Peak Potential (Epc)The potential at which the maximum reduction current is observed.
Anodic Peak Current (Ipa)The maximum current measured during the oxidation scan.
Cathodic Peak Current (Ipc)The maximum current measured during the reduction scan.

Electrochemical Impedance Spectroscopy (EIS) for Surface Modification Characterization

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to probe the properties of electrode-electrolyte interfaces. It is particularly valuable for characterizing the modification of an electrode surface, for instance, when a molecule like this compound is attached to an electrode to create a sensor. mdpi.com EIS works by applying a small sinusoidal AC potential to the electrode and measuring the resulting current response over a wide range of frequencies.

The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. scielo.br A key parameter derived from this plot is the charge-transfer resistance (Rct), which is represented by the diameter of a semicircle in the plot. scielo.brresearchgate.net When a bare electrode is modified with a layer of molecules, this layer typically hinders the transfer of electrons between the electrode and a redox probe in the solution, leading to an increase in Rct. researchgate.netresearchgate.net By comparing the EIS spectra before and after modification, one can confirm the successful immobilization of the compound on the surface and characterize the properties of the resulting layer. researchgate.net

Table 4: Typical Application of EIS in Surface Modification
Electrode StateExpected Charge-Transfer Resistance (Rct)Interpretation
Bare ElectrodeLowFast electron transfer at the surface. researchgate.net
Modified ElectrodeHighThe molecular layer blocks or slows electron transfer, indicating successful surface coverage. researchgate.net

Advanced Research Applications in Materials and Chemistry

Optoelectronic Materials Development

The exploration of new materials for optoelectronic devices is a burgeoning field of research, and derivatives of diaminobenzoic acid are emerging as promising candidates. While direct applications of 3,4-Diaminobenzoic acid hydrochloride are still under investigation, related compounds have demonstrated significant potential in enhancing the performance of devices like perovskite solar cells (PSCs).

Furthermore, 3,4-Diaminobenzoic acid can serve as a ligand in the synthesis of luminescent metal-organic frameworks (MOFs). nih.govrsc.org MOFs are crystalline materials with tunable optical properties, making them suitable for applications in light-emitting diodes (LEDs), sensors, and other optoelectronic devices. rsc.orgtaylorfrancis.com The luminescence in these MOFs can originate from the organic ligands, metal ions, or guest molecules, and can be engineered for specific applications. nih.gov

Fluorescence Sensing Mechanisms (Non-Biological)

The inherent fluorescence of aromatic compounds and their derivatives makes them attractive for the development of chemical sensors. While research on 3,5-diaminobenzoic acid has shown its utility as a fluorescent probe, the principles are applicable to the 3,4-isomer. The fluorescence of these molecules can be quenched or enhanced in the presence of specific analytes, forming the basis of a sensing mechanism.

One prominent application is in the detection of nitroaromatic compounds, which are often pollutants and components of explosives. nih.govmaterialsciencejournal.org The electron-rich nature of diaminobenzoic acid can lead to a charge-transfer interaction with electron-deficient nitroaromatics, resulting in fluorescence quenching. nih.gov This phenomenon, often analyzed using the Stern-Volmer relationship, provides a sensitive method for detecting trace amounts of these hazardous materials. researchgate.net

Moreover, derivatives of diaminobenzoic acid can be incorporated into fluorescent probes for the detection of metal ions. nih.govbohrium.com The amino and carboxylate groups can act as binding sites for metal ions. nih.gov Upon coordination, the fluorescence properties of the molecule can change significantly due to mechanisms such as chelation-enhanced fluorescence (CHEF), chelation-enhanced quenching (CHEQ), or intramolecular charge transfer (ICT). nih.gov The specificity and sensitivity of these probes can be tuned by modifying the molecular structure. nih.gov

Sensing Application Analyte Type Potential Mechanism Key Feature
Nitroaromatic DetectionExplosives, PollutantsFluorescence QuenchingHigh sensitivity to electron-deficient compounds
Metal Ion DetectionEnvironmental ContaminantsChelation-Enhanced Fluorescence/QuenchingSpecificity based on ligand design

Electrochemical Sensing and Detection Platforms

The electrochemical properties of this compound lend themselves to the development of sophisticated sensing and detection platforms. Its ability to participate in redox reactions and to be integrated into conductive materials makes it a versatile component in electrochemical sensors.

3,4-Diaminobenzoic acid (DABA) can function as a redox label in electrochemical biosensors. chemicalbook.com A notable application is in the detection of single base mismatches in DNA sequences. In such systems, DABA can be attached to nanoparticles or directly to the sensing platform. The electrochemical signal generated by the oxidation or reduction of DABA provides a measurable response that can be correlated with the presence of the target analyte. This approach offers a sensitive and specific method for genetic analysis and diagnostics.

The development of bioelectronic noses and advanced biosensors often relies on the modification of electrode surfaces with materials that can specifically interact with target molecules and transduce this interaction into a measurable signal. While not yet explicitly reported in bioelectronic noses, the electropolymerization of aminobenzoic acids is a known technique for creating functional polymer films on electrode surfaces.

These polymer films can serve as a matrix for the immobilization of biorecognition elements. The electrochemical response of the modified electrode can be monitored using techniques such as electrochemical impedance spectroscopy (EIS). nih.govresearchgate.netexpresspolymlett.com EIS is a powerful tool for characterizing the interfacial properties of the electrode and for detecting binding events at the surface. nih.govresearchgate.net The integration of materials derived from 3,4-Diaminobenzoic acid could offer a stable and functional platform for the development of novel biosensors.

Catalysis by Metal Complexes Derived from DABA

The coordinating ability of the amino and carboxylate groups in 3,4-Diaminobenzoic acid makes it an excellent ligand for the synthesis of metal complexes with catalytic activity. chemijournal.com Schiff base complexes, formed by the condensation of the amino groups of DABA with aldehydes or ketones, are particularly noteworthy. chemijournal.commdpi.comnih.govmdpi.com

These Schiff base ligands can coordinate with a variety of transition metals, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable complexes. researchgate.net The steric and electronic properties of these complexes can be fine-tuned by selecting different carbonyl compounds and metal ions, which in turn influences their catalytic activity. chemijournal.com These metal complexes have shown promise as catalysts in various organic reactions. mdpi.comnih.gov The catalytic activity is often enhanced upon complexation of the Schiff base with a metal ion. chemijournal.com

Metal Ion Ligand Type Potential Catalytic Application
Co(II)Schiff BaseOxidation Reactions
Ni(II)Schiff BaseCoupling Reactions
Cu(II)Schiff BaseCondensation Reactions
Zn(II)Schiff BaseLewis Acid Catalysis

Polymer-Based Materials for Specialized Applications

3,4-Diaminobenzoic acid is a valuable monomer in the synthesis of high-performance polymers, particularly polyamides. nih.govnih.govrsc.orgresearchgate.net The presence of two amino groups and one carboxylic acid group allows for the formation of branched or linear polymer structures. The incorporation of the aromatic ring and the amide linkages results in polymers with desirable thermal and mechanical properties. vot.plnih.gov

The use of diaminobenzoic acid isomers can significantly affect the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength. nih.gov For example, hyperbranched polyamides based on 3,5-diaminobenzoic acid exhibit good solubility in aprotic organic solvents and high glass transition temperatures due to the rigid amide groups and hydrogen bonding. vot.plvot.pl Similar principles apply to polymers derived from 3,4-Diaminobenzoic acid, where the specific arrangement of the functional groups influences the polymer architecture and its final properties. These polymers find applications as engineering plastics and in other areas where high thermal and mechanical stability are required. nih.gov

Pseudo-Solid Polymer Electrolytes in Lithium-Ion Batteries

The pursuit of safer and more reliable lithium-ion batteries has driven research into solid and pseudo-solid polymer electrolytes (SPEs) as replacements for conventional flammable liquid electrolytes. rsc.orgresearchgate.netsciopen.com Aromatic polyamides, also known as aramids, which can be synthesized using 3,4-Diaminobenzoic acid as a monomer, are emerging as a critical component in this field. researchgate.net These polymers are being integrated into electrolyte systems to enhance mechanical strength, thermal stability, and electrochemical performance.

Research has demonstrated that incorporating aramid nanofibers into solid polymer electrolytes can significantly improve their properties. acs.orgresearchgate.net For instance, a composite SPE consisting of polyvinyl alcohol (PVA), reactive aramid nanofibers (RANFs), and a lithium salt (LiTFSI) exhibits not only high mechanical robustness but also excellent thermal stability. acs.org The rigid aramid fibers create a structural framework that supports the flexible polymer chains, facilitating efficient lithium-ion migration. acs.org

Key performance metrics for these advanced electrolytes include ionic conductivity and the lithium-ion transference number (tLi+), which measures the fraction of the total current carried by Li+ ions. Higher values in both indicate a more efficient electrolyte. In aramid-based systems, these properties are significantly enhanced compared to single-polymer electrolytes.

Table 1: Electrochemical Performance of Aramid-Based Solid Polymer Electrolytes
Electrolyte SystemIonic Conductivity (S·cm⁻¹)Li-ion Transference Number (tLi+)Temperature (°C)Key Findings
Reactive Aramid Nanofiber (2 wt%) / PVA SPE~7.7 × 10⁻⁴~0.5460Demonstrated excellent long-term cycling performance in a LiFePO₄ cell, maintaining 81% capacity after 1200 cycles. acs.org
Polyamide Single-Ion Gel Electrolyte (LiPA) in PVDF3.8 × 10⁻⁴0.88Room Temp.The high tLi+ is achieved by immobilizing anions on the polyamide backbone, creating smooth channels for Li+ transport. researchgate.net
Polyimide Single-Ion Gel Electrolyte (PI-SIGPE)1.4 × 10⁻⁴0.9730Exhibits a wide electrochemical window (5.2 V) and high thermal stability, with a shrinkage rate of only 0.3% at 200°C. rsc.org

The use of polyamide and poly(amide-imide) structures as binders in battery electrodes also contributes to improved performance. These binders offer higher adhesive properties and thermal stability compared to conventional materials like polyvinylidene difluoride (PVdF), leading to enhanced cycling stability, especially at elevated temperatures. researchgate.netscilit.com

High Thermoresistant Wire-Coating Materials

Aromatic polyamides and poly(amide-imide)s (PAIs), synthesized from monomers like 3,4-Diaminobenzoic acid, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov These properties make them ideal materials for high-performance wire coatings, particularly for magnet wires used in electric motors, transformers, and generators where high operating temperatures are common. mdpi.com

The thermal performance of these polymers is typically characterized by their glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state, and their thermal decomposition temperature, often reported as the temperature of 10% weight loss (T10). For aromatic polyamides and PAIs, these values are exceptionally high, allowing them to maintain their structural and insulating integrity under severe thermal stress. tandfonline.com The incorporation of aromatic and imide rings into the polymer backbone imparts significant rigidity and strong intermolecular interactions, which are responsible for these desirable thermal properties.

Table 2: Thermal Properties of Aromatic Polyamides and Poly(amide-imide)s
Polymer TypeMonomers UsedGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (T10) (°C, in N₂)Reference
Aromatic PolyamideN-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide + Various Aromatic Diacids224 - 262> 555 tandfonline.com
Aromatic Polyamide4,4ʹ bis(4-carboxy methylene) biphenyl (B1667301) + Various Aromatic Diamines210 - 261620 - 710 nih.gov
Poly(amide-imide)Isomeric BAPB Diamines + Diimide Diacids227 - 299527 - 574 aensiweb.com
Poly(ester amide)Amino acid-based diacids + Diphenols263 - 355415 - 441 (5% loss) rsc.org

The synthesis of these polymers, often through polycondensation reactions, allows for the tailoring of their properties by selecting specific diamine and diacid or dianhydride monomers. nih.govresearchgate.net The resulting polymers are typically amorphous, which contributes to their good solubility in organic solvents for processing into coatings, while still possessing the thermal resilience required for demanding applications. tandfonline.com

Adsorbent Materials for Chemical Remediation (e.g., Methylene (B1212753) Blue adsorption)

Polymers derived from diaminobenzoic acid isomers have shown significant promise as low-cost, effective adsorbents for the removal of organic dyes from wastewater. researchgate.net Methylene blue (MB), a common cationic dye used in the textile industry, is a frequent target for remediation due to its visibility and potential toxicity. nih.gov Porous polyamine resins synthesized from 3,5-diaminobenzoic acid, a close isomer of the 3,4- variant, have demonstrated exceptionally high adsorption capacities for MB. researchgate.net

The effectiveness of these polymers stems from their chemical structure, which is rich in amine and carboxylic acid functional groups. These sites can engage in electrostatic interactions, hydrogen bonding, and π-π stacking with dye molecules, leading to their efficient removal from aqueous solutions. mdpi.com The adsorption process is often studied by fitting experimental data to isotherm models, such as the Langmuir and Freundlich models, to understand the nature of the adsorbent-adsorbate interaction. aensiweb.comacs.orgcore.ac.ukaensiweb.com

Langmuir Isotherm: Assumes a monolayer of adsorbate is formed on a homogeneous adsorbent surface. aensiweb.com

Freundlich Isotherm: An empirical model that describes adsorption on a heterogeneous surface. aensiweb.com

Research on a crosslinked resin derived from 3,5-diaminobenzoic acid (TRIDABA) revealed a remarkable maximum adsorption capacity for methylene blue. researchgate.net The data fit well with the Langmuir model, suggesting a homogeneous, monolayer adsorption process.

Table 3: Adsorption Isotherm Parameters for Methylene Blue on a Polyamine Resin (TRIDABA) at 299.5 K
Isotherm ModelKey ParametersValueInterpretation
Langmuirq_max (mg·g⁻¹)1273.8Maximum monolayer adsorption capacity.
K_L (L·mg⁻¹)0.138Langmuir constant related to adsorption energy.
0.999Correlation coefficient indicating an excellent fit.
FreundlichK_F ((mg·g⁻¹)(L·mg⁻¹)^1/n)275.3Freundlich constant related to adsorption capacity.
n3.22Adsorption intensity; a value > 1 indicates favorable adsorption.
0.985Correlation coefficient indicating a good fit.

Data sourced from researchgate.net.

The high efficiency and reusability of such polymer-based adsorbents make them a viable and sustainable option for treating industrial effluents. researchgate.net The pH of the solution is a critical factor, with optimal MB adsorption typically occurring in neutral to basic conditions where the adsorbent surface is deprotonated, enhancing electrostatic attraction with the cationic dye. mdpi.comnih.gov

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those produced by lasers. This property is the foundation for technologies like frequency conversion (e.g., second-harmonic generation, SHG), optical switching, and data storage. nanophotonics.orgarxiv.org Organic crystalline materials have attracted significant attention for NLO applications due to their potentially large second- and third-order optical nonlinearities. nih.gov

For a material to exhibit second-order NLO effects like SHG, its crystal structure must be noncentrosymmetric, meaning it lacks a center of inversion symmetry. aps.org Molecules that contain both electron-donating groups (like amino groups) and electron-accepting groups (like carboxylic acid groups) connected by a π-conjugated system are excellent candidates for forming such crystals. This compound possesses this donor-acceptor architecture, making it a promising candidate for NLO applications.

The key NLO properties are described by hyperpolarizability tensors at the molecular level and nonlinear optical susceptibility tensors (χ⁽²⁾ for second-order, χ⁽³⁾ for third-order) at the bulk material level. nih.gov While direct NLO studies on this compound crystals are not widely reported, research on similar dibenzoate derivatives and other organic crystals provides strong evidence of their potential. nih.govresearchgate.net

For example, a study on dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate, a noncentrosymmetric organic crystal, demonstrated significant SHG activity and a substantial third-order nonlinear optical susceptibility (χ⁽³⁾). nih.gov The development of such molecular crystals is a key area of crystal engineering, where control over molecular arrangement in the solid state is used to optimize physical properties. dntb.gov.ua The synthesis of co-crystals, where the target molecule is crystallized with another compound, is one strategy to induce noncentrosymmetric packing and enhance NLO properties. researchgate.net Given its molecular structure, crystals grown from this compound are worthy of investigation for their potential to generate strong second-harmonic signals and other NLO phenomena. nih.govscipost.org

Mechanistic Investigations and Supramolecular Assembly Principles

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of 3,4-diaminobenzoic acid can be achieved through a multi-step pathway starting from 4-aminobenzoic acid. researchgate.net This process involves a sequence of acetylation, nitration, hydrolysis, and reduction reactions, with the mechanism for each step being well-understood in organic chemistry.

One common synthetic route begins with the protection of the amino group of 4-aminobenzoic acid via acetylation using acetic anhydride (B1165640). researchgate.netguidechem.com This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This step is crucial to direct the subsequent nitration to the desired position and to prevent oxidation of the amino group.

The second step is the nitration of the resulting p-acetylaminobenzoic acid. researchgate.net This is an electrophilic aromatic substitution reaction. The acetylamino group is an ortho-, para-directing activator, and since the para position is blocked, the nitronium ion (NO₂⁺), typically generated from concentrated nitric acid, is directed to the ortho position (position 3). researchgate.netguidechem.com

Following nitration, the acetyl group is removed from the 3-nitro-4-acetamidobenzoic acid intermediate. researchgate.net This is achieved through hydrolysis, typically under basic conditions using potassium hydroxide (B78521), which regenerates the amino group. researchgate.netguidechem.com

An alternative synthesis involves the oxidative condensation of 3,4-diaminobenzoic acid with aromatic aldehydes in the presence of a cupric ion to prepare 2-aryl-benzimidazole-5(6)-carboxylic acids. researchgate.net Furthermore, stable isotope-labeled [¹³C₆]3,4-diaminobenzoic acid has been synthesized from [¹³C₆]aniline in six steps, featuring a hydrogen-gas-free aromatic nitro group reduction using ammonium (B1175870) formate. usm.edu

**8.2. Polymerization Mechanism Studies

3,4-Diaminobenzoic acid (DABA) is a critical monomer for the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers. The polymerization occurs through a polycondensation mechanism. In the case of self-condensation, the aromatic diamine functionality of one DABA molecule reacts with the carboxylic acid group of another. The reaction proceeds via a nucleophilic attack of an amino group (typically the one at position 3, which is more nucleophilic) on the carboxylic acid's carbonyl carbon. This is followed by the cyclization with the second amino group (at position 4) and subsequent dehydration to form the stable benzimidazole (B57391) ring. This process, repeated, leads to the formation of a PBI polymer chain. DABA can also be copolymerized with other monomers, such as dicarboxylic acids, to produce a variety of PBI structures.

The polymerization of 3,4-diaminobenzoic acid can also be initiated through enzymatic and chemical oxidation. Enzymes like peroxidase can catalyze the oxidation of DABA. google.com While DABA itself is a poorer substrate for peroxidase compared to o-phenylenediamine, likely due to the deactivating effect of the carboxyl group, its ester derivatives show enhanced reactivity. google.com The oxidation product in the case of DABA is identified as 4,7-dicarboxy-1,2-diamino phenazine (B1670421), indicating a dimerization or oligomerization process involving the formation of a phenazine ring system. google.com

Besides enzymes, various inorganic oxidants can be used, including permanganate (B83412) (MnO₄⁻), dichromate (Cr₂O₇²⁻), and hypochlorite (B82951) (ClO⁻). google.com The mechanism of oxidative polymerization generally involves the formation of radical cations from the arylamine groups. mdpi.com These radicals can then couple, leading to the growth of polymer chains. The specific structure of the resulting polymer is determined by the type of substituent on the aniline (B41778) ring, which influences the positions of radical coupling. mdpi.com Laccases, which are multi-copper containing enzymes, are also used to mediate the oxidation of aromatic amines, resulting in aryloxy-radical intermediates that couple to form dimeric, oligomeric, and polymeric products. google.com

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. numberanalytics.comwikipedia.org The general mechanism involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule, proceeding through a spirocyclic intermediate known as a Meisenheimer complex. numberanalytics.comslideshare.net For the reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the reaction center. wikipedia.orgnih.gov

While not the primary pathway for PBI synthesis from DABA, the Smiles rearrangement is a potential competing or side reaction under certain conditions, especially in the synthesis of complex heterocyclic structures. A radical version of the Smiles rearrangement has also been investigated. nih.gov Mechanistic studies suggest that this radical cascade can proceed in two steps rather than as a direct intramolecular substitution. rsc.org The reaction begins with the formation of a radical which then adds to an aromatic system, followed by the rearrangement step. nih.gov Such complex radical mechanisms could be relevant in the high-temperature melt-phase polycondensation conditions often used for PBI synthesis, potentially influencing the final polymer structure and properties.

Intermolecular Interactions and Supramolecular Architectures

The molecular structure of 3,4-diaminobenzoic acid allows for a rich variety of intermolecular interactions, primarily hydrogen bonds, which dictate its supramolecular assembly in the solid state. The molecule can exist in neutral, zwitterionic, cationic, or anionic forms, each leading to different packing motifs. researchgate.net The hydrochloride salt consists of the protonated cationic form.

The crystal structure of 3,4-diaminobenzoic acid and its derivatives is heavily influenced by a network of hydrogen bonds. researchgate.net These interactions are fundamental in forming the supramolecular architectures observed.

N-H...O Hydrogen Bonds: These are prominent interactions where the amino groups (N-H) act as hydrogen bond donors and the oxygen atoms of the carboxylate group act as acceptors. In the crystal structures of related aminobenzoic acids, these bonds are key to forming dimers and extended chains. nih.govrsc.org In the salt form of 3,5-diaminobenzoic acid, proton transfer from the acid to one of the amine nitrogens occurs, leading to strong charge-assisted N⁺-H...O⁻ hydrogen bonds. whiterose.ac.uk

O-H...O Hydrogen Bonds: In the neutral form, carboxylic acid groups typically form centrosymmetric R²₂(8) homodimers via strong O-H...O hydrogen bonds. nih.govmdpi.com This is a very common and stable motif in the crystal structures of carboxylic acids.

N-H...N Hydrogen Bonds: These interactions occur between the amino groups of adjacent molecules. For instance, in the related 3,4-diaminobenzonitrile, N-H...N bonds between amine groups and the nitrile group result in chains, which are further cross-linked by N-H...N bonds between amine groups, creating a three-dimensional network. nih.gov In the crystal packing of 3,4-diaminobenzoic acid, intermolecular N-H...N hydrogen bonds contribute to the consolidation of the structure. researchgate.net

C-H...O Hydrogen Bonds: Weak C–H···O hydrogen bonds, where an aromatic carbon-hydrogen bond acts as the donor and an oxygen atom as the acceptor, also play a role in stabilizing the crystal packing. wikipedia.org These interactions are characterized by C...O distances typically less than 3.2 Å and C-H...O angles between 90° and 180°. wikipedia.org

The interplay of these various hydrogen bonds leads to the formation of complex supramolecular architectures, such as infinite layers and three-dimensional networks. researchgate.net

Hydrogen Bond TypeDonorAcceptorTypical Role in Supramolecular Structure
N-H...O Amino Group (N-H)Carboxylate Oxygen (C=O)Formation of dimers, chains, and layers. researchgate.netnih.gov
O-H...O Carboxyl Group (O-H)Carboxyl Oxygen (C=O)Creates stable centrosymmetric homodimers. mdpi.com
N-H...N Amino Group (N-H)Amino/Nitrile NitrogenCross-links molecular chains to form layers or 3D networks. researchgate.netnih.gov
C-H...O Aromatic C-HCarboxylate Oxygen (C=O)Provides additional stabilization to the crystal packing. wikipedia.org

C-H...π and π-π Stacking Interactions

In the solid state, the supramolecular architecture of aromatic compounds like 3,4-diaminobenzoic acid hydrochloride is significantly influenced by C-H...π and π-π stacking interactions. While a specific crystallographic study for the hydrochloride salt is not publicly detailed, the principles governing its assembly can be inferred from studies on analogous molecules, such as p-aminobenzoic acid (pABA). ucl.ac.ukchemrxiv.org

C-H...π interactions, a weaker form of hydrogen bonding, also contribute to the crystal packing. In these interactions, a C-H bond from one molecule acts as a hydrogen bond donor, interacting with the electron-rich π-system of an adjacent aromatic ring. This "edge-to-face" or "T-shaped" arrangement often links molecules that are already organized by stronger forces, providing additional stability to the three-dimensional structure. researchgate.net

Table 1: Key Non-Covalent Stacking Interactions in Aromatic Systems

Interaction Type Description Typical Role in Crystal Packing
π-π Stacking Attraction between the π-electron systems of parallel, displaced aromatic rings. Formation of columnar stacks or layered sheets; a primary organizing force. ucl.ac.uk

| C-H...π Interaction | A weak hydrogen bond between a C-H donor and a π-system acceptor. | Links adjacent molecules, often in a perpendicular or "T-shaped" geometry, providing secondary stabilization. researchgate.net |

Charge-Assisted Hydrogen Bonds and their Role in Structural Stability

The formation of 3,4-diaminobenzoic acid as a hydrochloride salt introduces strong, directional interactions known as charge-assisted hydrogen bonds (CAHBs). These are significantly stronger than conventional hydrogen bonds due to the added electrostatic attraction between the formally charged donor and acceptor species. science.gov In the case of this compound, one of the amino groups is protonated to form an anilinium cation (-NH₃⁺).

In addition to the primary N⁺-H···Cl⁻ bonds, other hydrogen bonds play a crucial role in creating a robust three-dimensional network:

O-H···Cl⁻: The hydrogen atom of the carboxylic acid group can form a hydrogen bond with the chloride anion.

N-H···O: The hydrogen atoms of the neutral amino group or the protonated anilinium group can interact with the carbonyl oxygen of the carboxylic acid group on a neighboring molecule. researchgate.net

This extensive network of hydrogen bonds, strengthened by the charge-assistance, results in a highly stable crystalline solid. The interplay between these strong ionic hydrogen bonds and the weaker interactions described previously dictates the specific packing motif of the compound. science.gov

Helical Chain Formation and Layered Packing Motifs in Crystal Structures

The directional nature of the hydrogen bonds and the planar geometry of the aromatic rings in this compound facilitate the formation of well-defined supramolecular architectures. While the specific packing of this compound is not detailed in the literature, analysis of related structures allows for the prediction of likely motifs. researchgate.netmdpi.com

Hydrogen bonding interactions, particularly the strong N⁺-H···Cl⁻ and N-H···O bonds, are expected to link the molecules into one-dimensional (1D) chains or tapes. These primary structural motifs are often described using graph-set notation (e.g., C(n) for a chain). mdpi.com The specific arrangement within these chains would depend on which donor and acceptor sites are utilized.

These 1D chains are then further organized into two-dimensional (2D) layers or three-dimensional (3D) networks through weaker interactions. The π-π stacking of the aromatic cores is crucial for assembling the chains into sheets, creating layered packing motifs. C-H...π and other weak van der Waals forces provide additional cohesion between these layers, resulting in a stable, extended solid-state structure. The combination of strong, directional hydrogen bonds and broader, less directional stacking forces is a common strategy in crystal engineering to build robust supramolecular assemblies. researchgate.netmdpi.com

Protonation States and their Influence on Chemical Reactivity and Salt Formation

The chemical behavior and salt formation of 3,4-diaminobenzoic acid are dictated by the protonation states of its three functional groups: a carboxylic acid and two aromatic amino groups. The acidity or basicity of each group is described by its pKa value.

The carboxylic acid group is weakly acidic, while the amino groups are weakly basic. In the presence of a strong acid like hydrochloric acid (HCl), the most basic site on the molecule will be protonated. The pKa of 3,4-diaminobenzoic acid has been reported as 4.75. oup.com This value reflects the equilibrium of the most basic functional group. Given that the pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6, it is clear that one of the amino groups will be protonated in a highly acidic solution.

The resulting cation is an anilinium derivative, specifically a carboxyanilinium ion. This protonation is the key to forming a stable salt. The positive charge on the newly formed ammonium group (-NH₃⁺) allows for strong electrostatic interactions with the negative chloride anion (Cl⁻), leading to the formation of the charge-assisted hydrogen bonds that stabilize the crystal lattice. researchgate.netnih.gov This specific protonation state fundamentally influences the compound's solubility, melting point, and chemical reactivity compared to its neutral parent molecule.

Table 2: Ionizable Groups and Protonation State of 3,4-Diaminobenzoic Acid in its Hydrochloride Salt

Functional Group pKa (approx.) State in Hydrochloride Salt Role
Carboxylic Acid (-COOH) ~4.2 (benzoic acid) Protonated (-COOH) Acts as a hydrogen bond donor (O-H).
Amino Groups (-NH₂) ~4.75 (conjugate acid) oup.com One group is protonated (-NH₃⁺) Forms the cation; site of charge-assisted hydrogen bonding.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3,4-Diaminobenzoic acid
p-Aminobenzoic acid (pABA)
Hydrochloric acid

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and environmentally benign synthetic routes for 3,4-Diaminobenzoic acid and its derivatives is a primary focus of ongoing research. Traditional methods are being re-evaluated in favor of innovative approaches that offer higher yields, reduced reaction times, and milder conditions.

One promising area is the use of microwave-assisted synthesis . Research has demonstrated that this technique can significantly shorten reaction times and improve yields compared to conventional heating methods. For instance, a multi-step synthesis of 3,4-Diaminobenzoic acid starting from 4-aminobenzoic acid showed marked improvements under microwave irradiation. researchgate.net The key steps, including acetylation, nitration, hydrolysis, and reduction, were all accelerated, with the total reaction time decreasing from hours to minutes. researchgate.net

Key Findings in Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid researchgate.net

Step Reaction Conventional Time Microwave Time Yield Improvement
1 Acetylation 6 hours 5 minutes Significant
2 Nitration - 3 minutes 85.3% yield achieved
3 Hydrolysis - 5 minutes 93.1% yield achieved

Furthermore, research into one-step synthesis methodologies for derivatives of 3,4-Diaminobenzoic acid is gaining traction. A notable example is the direct coupling of Fmoc-protected amino acids with 3,4-Diaminobenzoic acid to produce 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. acs.orgnih.govnih.gov This method, utilizing coupling agents like HATU, provides pure products in high yields (40-94%) without the need for extensive purification, making it suitable for larger-scale production for applications like solid-phase peptide synthesis. acs.orgnih.govnih.gov

The development of novel catalytic systems is another critical avenue. While specific catalysts for the synthesis of the parent compound are being explored, research into related aminobenzoic acids points towards biocatalysis and green chemistry approaches as a future trend. mdpi.com The use of enzymes or microbial pathways could offer a sustainable alternative to traditional chemical synthesis, reducing reliance on harsh reagents and petroleum-based precursors. mdpi.com

Development of Advanced Functional Materials with Tunable Properties

The unique structure of 3,4-Diaminobenzoic acid, featuring two adjacent amine groups and a carboxylic acid group on a benzene (B151609) ring, makes it an exceptional building block for advanced functional materials. chemimpex.com Its incorporation into polymers, such as polyamides and polyimides, is known to enhance thermal stability and mechanical properties. chemimpex.com Future research is aimed at exploiting this potential to create materials with precisely controlled, or "tunable," properties for specialized applications.

The ability of the ortho-diamine functionality to form stable five- or six-membered rings, such as benzimidazoles, upon reaction with various reagents is a key area of interest. biosynth.comchemicalbook.com This cyclocondensation reaction can be used to create rigid polymer backbones, leading to materials with high-temperature resistance and superior mechanical strength, suitable for aerospace and electronics industries.

Researchers are exploring how modifications to the 3,4-Diaminobenzoic acid monomer can influence the final properties of the resulting polymer. By introducing different functional groups onto the aromatic ring or by co-polymerizing it with other monomers, properties such as solubility, processability, optical transparency, and electrical conductivity can be fine-tuned. This opens the door to designing materials for specific purposes, from flexible electronic substrates to high-performance membranes for separations.

Potential Tunable Properties of Polymers Derived from 3,4-Diaminobenzoic Acid

Property Influencing Factor Potential Application
Thermal Stability Formation of rigid benzimidazole (B57391) linkages High-temperature composites, aerospace components
Mechanical Strength Strong intermolecular forces, rigid polymer backbone Engineering plastics, advanced fibers
Solubility Introduction of flexible side chains or co-monomers Processable high-performance polymers
Optical Properties Modification of the aromatic structure Optical films, nonlinear optical materials

Deeper Computational Insights into Reaction Mechanisms and Material Design

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new materials and synthetic pathways. In the context of 3,4-Diaminobenzoic acid, computational methods like Density Functional Theory (DFT) are expected to provide profound insights that can guide experimental work. nih.gov

Future research will likely employ computational modeling to:

Elucidate Reaction Mechanisms: By simulating the reaction pathways for the synthesis of 3,4-Diaminobenzoic acid and its derivatives, researchers can identify transition states, calculate activation energies, and understand the role of catalysts. This knowledge can be used to optimize reaction conditions for higher yields and selectivity.

Predict Material Properties: Computational models can predict the electronic, mechanical, and thermal properties of polymers and other materials derived from 3,4-Diaminobenzoic acid before they are synthesized. researchgate.net For example, DFT calculations can determine the HOMO-LUMO energy gap, which relates to the material's electronic and optical properties. nih.govresearchgate.net This predictive capability allows for the in silico screening of large numbers of potential structures, saving significant time and resources in the laboratory.

Guide Molecular Design: By understanding the structure-property relationships at a molecular level, scientists can rationally design new monomers based on the 3,4-Diaminobenzoic acid scaffold to achieve desired functionalities. This could involve tailoring the molecule to enhance its binding affinity in a hybrid system or to optimize the bandgap of a resulting polymer for a specific electronic application.

These computational approaches will enable a more targeted and efficient research and development cycle, moving from trial-and-error experimentation to rational, hypothesis-driven material design.

Integration of 3,4-Diaminobenzoic Acid in Multifunctional Hybrid Systems

The future of advanced materials lies in the creation of multifunctional hybrid systems, where different components are integrated to achieve synergistic properties. 3,4-Diaminobenzoic acid is an ideal candidate for integration into such systems due to its versatile chemical handles.

One emerging paradigm is the use of 3,4-Diaminobenzoic acid as a linker or building block in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. The carboxylic acid group can coordinate to metal ions, while the amine groups can be post-synthetically modified or used to impart specific functionalities (e.g., basicity, hydrogen bonding capability) within the pores of the framework. Such hybrid materials could find applications in gas storage, catalysis, and chemical sensing.

Another area of intense research is its role in biomaterials and peptide chemistry . As demonstrated, it can be readily coupled with amino acids, serving as a scaffold or linker in the synthesis of complex peptides or peptide-polymer conjugates. nih.govtcichemicals.com This allows for the creation of hybrid biomaterials that combine the biological activity of peptides with the structural integrity and processability of synthetic polymers. These systems could be designed for applications in drug delivery, tissue engineering, and biosensing.

Furthermore, its ability to form stable complexes with metal ions is being explored for catalysis and sensor applications. chemimpex.com By immobilizing 3,4-Diaminobenzoic acid onto a solid support or integrating it into a polymer matrix, hybrid materials can be created that act as selective sensors for specific metal ions or as recyclable catalysts for chemical transformations.

Q & A

Q. What are the optimal synthetic conditions for preparing 3,4-diaminobenzoic acid hydrochloride from its free base?

The hydrochloride salt can be synthesized by passing hydrogen chloride gas through a suspension of 3,4-diaminobenzoic acid in ethanol. The reaction typically requires continuous stirring for ~2 hours until a gel-like slurry forms. Additional ethanol is added to disperse the gel and ensure homogeneity . For purity, recrystallization in ethanol or aqueous HCl is recommended. Note that excessive HCl concentration may lead to over-protonation, affecting downstream reactivity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the aromatic proton environment and amine proton shifts (δ 6.5–7.5 ppm for aromatic H; δ 4.8–5.2 ppm for NH₂ groups) .
  • HPLC with UV detection : For assessing purity, using a C18 column and mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) .
  • FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch) confirm functional groups .

Q. How should this compound be stored to prevent degradation?

Store under inert gas (e.g., argon) at 2–8°C to minimize oxidation of the amine groups. Prolonged exposure to moisture or light may lead to decomposition, as evidenced by discoloration (yellow-to-brown) .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing high-performance polymers like polybenzimidazoles (PBIs)?

The compound serves as a monomer for AB-PBI synthesis via polycondensation in polyphosphoric acid (PPA) at 180–200°C for 12–24 hours. Critical parameters include:

  • Monomer-to-PPA ratio : 1:5 (w/w) to ensure solubility and chain elongation.
  • Reaction temperature control : Temperatures >200°C risk side reactions (e.g., crosslinking) .
    Post-polymerization, the material exhibits thermal stability (>500°C) and proton conductivity, making it suitable for fuel cell membranes .

Q. What role does 3,4-diaminobenzoic acid play in fluorometric assays for DNA quantification?

In the Kissane and Robins assay, the compound reacts with DNA under acidic conditions to form a fluorescent adduct (ex/em: 360/450 nm). Key considerations:

  • Interference mitigation : Avoid Bis-Tris buffer, which quenches fluorescence.
  • Sensitivity : The assay detects as little as 5 ng of DNA but requires ethanol extraction to remove proteins .

Q. How does this compound function as a catalyst in oxidation reactions?

It facilitates iron-catalyzed oxidation processes (e.g., hydroxylation of aromatic substrates) by acting as a redox mediator. For example, in the presence of H₂O₂, it enhances Fenton reaction efficiency via ligand-metal charge transfer, particularly at pH 4–6 .

Q. What strategies resolve contradictions in reported melting points for 3,4-diaminobenzoic acid derivatives?

Discrepancies often arise from polymorphic forms or residual solvents. To validate:

  • Perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen.
  • Compare results with literature values (e.g., 215–218°C for the free acid ). Hydrochloride salts typically exhibit higher decomposition temperatures (>250°C) .

Methodological Considerations

  • Synthesis of esters : Use HCl gas as a catalyst in ethanol for esterification, ensuring stoichiometric excess of the alcohol to drive the reaction .
  • Handling air-sensitive intermediates : Conduct reactions under nitrogen/argon using Schlenk-line techniques .

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Feasible Synthetic Routes

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3,4-Diaminobenzoic acid hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.